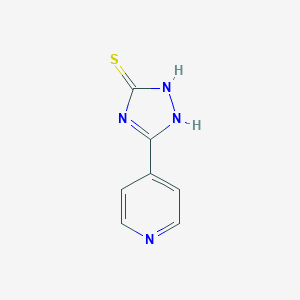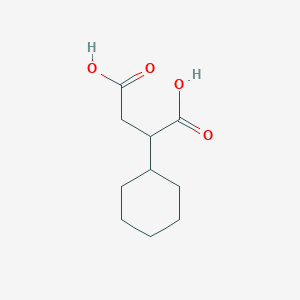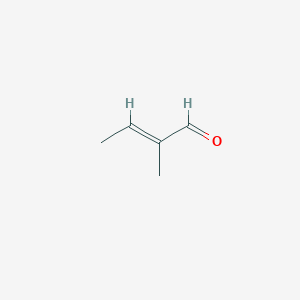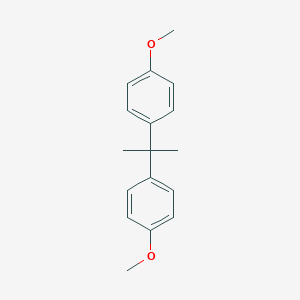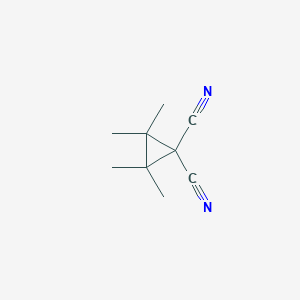
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile (TMCPC) is a cyclic organic compound with the chemical formula C10H12N2. It is commonly used as a reagent in organic synthesis due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon atoms to form new carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile. However, it is not used in drug development and is not approved for human use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is its ability to form new carbon-carbon bonds in organic synthesis reactions. It is also relatively easy to handle and store. However, 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is highly reactive and can be dangerous if not handled properly. It is also expensive and not widely available.
Orientations Futures
1. Development of new synthetic methods using 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile as a reagent.
2. Investigation of the mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in organic reactions.
3. Development of new catalysts based on 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile.
4. Study of the potential use of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in the development of new pharmaceuticals.
5. Investigation of the potential environmental impact of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile and its derivatives.
Méthodes De Synthèse
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile can be synthesized through a variety of methods, including the reaction of 1,3-dibromopropane with sodium cyanide, followed by treatment with methylmagnesium bromide. Another common method involves the reaction of 2,2,3,3-tetramethylcyclopropanone with hydroxylamine-O-sulfonic acid and sodium cyanide.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of a variety of organic compounds, including natural products and pharmaceuticals. 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new catalysts for chemical reactions.
Propriétés
Numéro CAS |
1195-70-6 |
|---|---|
Nom du produit |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-7(2)8(3,4)9(7,5-10)6-11/h1-4H3 |
Clé InChI |
RCQMBVSXKYRKCN-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C)C)C |
SMILES canonique |
CC1(C(C1(C#N)C#N)(C)C)C |
Synonymes |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
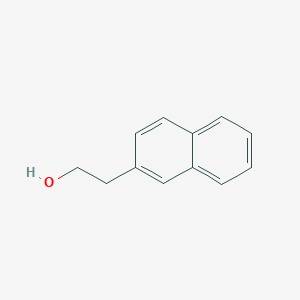
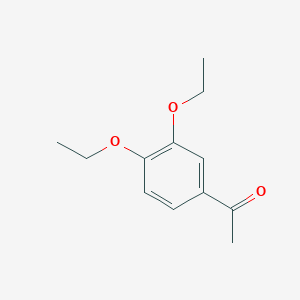
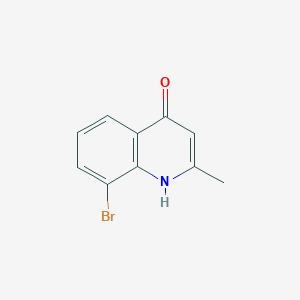
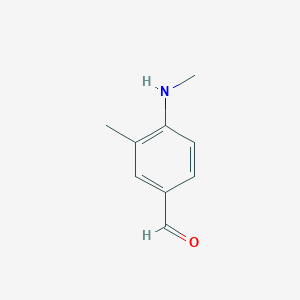
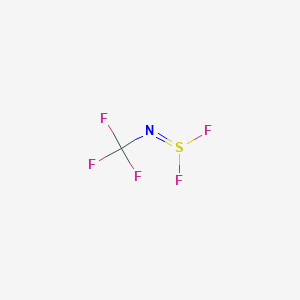
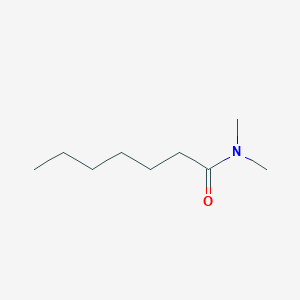
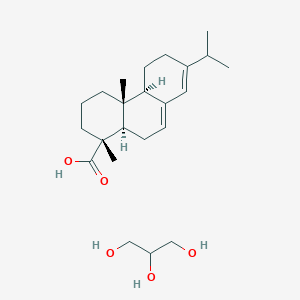
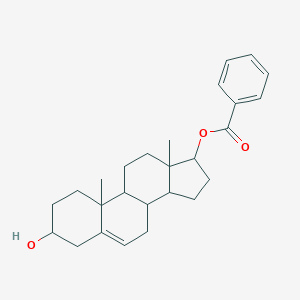
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
